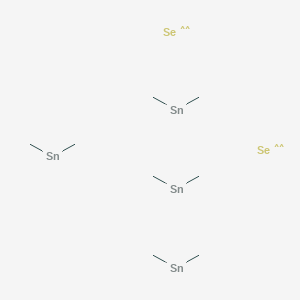![molecular formula C17H25NSi B14485378 2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline CAS No. 64406-84-4](/img/structure/B14485378.png)
2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline is an organic compound that features a quinoline ring substituted with a butyl(dimethyl)silyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline typically involves the silylation of a quinoline derivative. One common method is the reaction of a quinoline derivative with butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like acetonitrile or dimethylformamide at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar silylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized under specific conditions.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.
Major Products
Oxidation: Formation of silanol derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of quinoline derivatives with different substituents.
科学研究应用
2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline involves its ability to act as a protecting group. The silyl group can be introduced to protect reactive functional groups during chemical reactions and can be removed under specific conditions, allowing for selective transformations .
相似化合物的比较
Similar Compounds
tert-Butyldimethylsilyl ethers: Similar protecting groups used in organic synthesis.
Trimethylsilyl ethers: Another class of silyl ethers used for protecting alcohols.
Uniqueness
2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline is unique due to its specific substitution pattern on the quinoline ring, which can impart different reactivity and stability compared to other silyl-protected compounds.
属性
CAS 编号 |
64406-84-4 |
|---|---|
分子式 |
C17H25NSi |
分子量 |
271.5 g/mol |
IUPAC 名称 |
butyl-dimethyl-(1-quinolin-2-ylethyl)silane |
InChI |
InChI=1S/C17H25NSi/c1-5-6-13-19(3,4)14(2)16-12-11-15-9-7-8-10-17(15)18-16/h7-12,14H,5-6,13H2,1-4H3 |
InChI 键 |
MTQQHKKSAPDRFY-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Si](C)(C)C(C)C1=NC2=CC=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


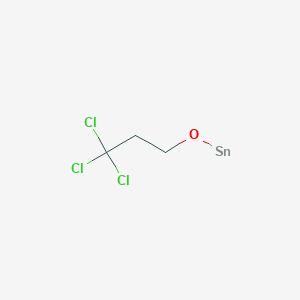
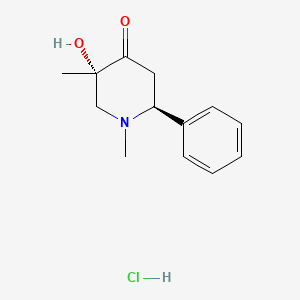
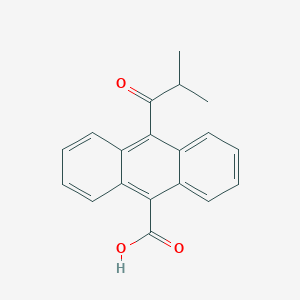
![6,6-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14485310.png)
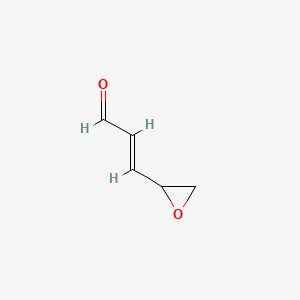
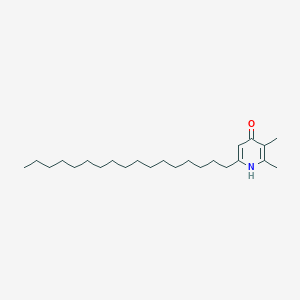
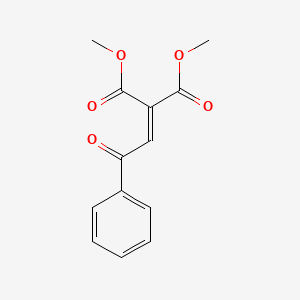
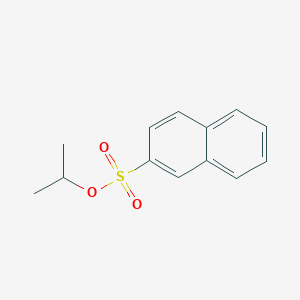
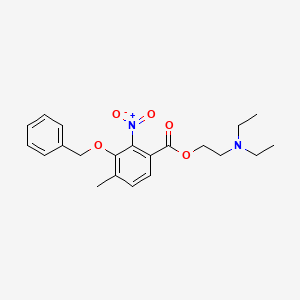
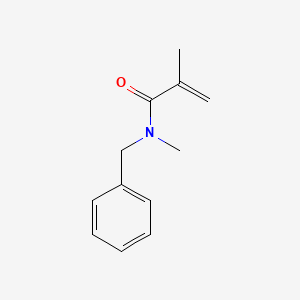
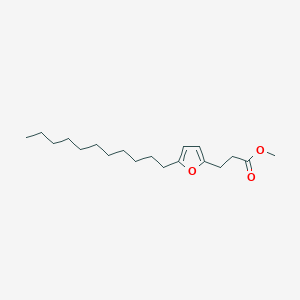
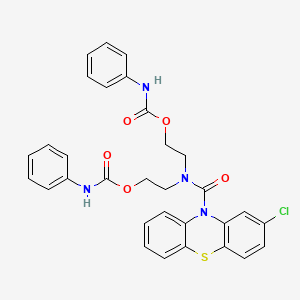
![2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14485376.png)
